molecular formula C14H18FN3O4S2 B2689336 (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1173595-39-5

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide

Cat. No. B2689336
CAS RN: 1173595-39-5
M. Wt: 375.43
InChI Key: RKALGEXRZHEOHZ-JQIJEIRASA-N
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Description

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C14H18FN3O4S2 and its molecular weight is 375.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Anticancer and Antiproliferative Potential

Research on compounds structurally related to "(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide" has demonstrated significant potential in anticancer applications. For instance, studies have shown that certain sulfonamide derivatives exhibit potent cytotoxic activity against cancer cell lines, including breast and colon cancer (Ghorab et al., 2015)[https://consensus.app/papers/cytotoxic-activity-novel-sulfonamide-derivatives-ghorab/130f7e9744355db2bd704f45b6f13d36/?utm_source=chatgpt]. Similarly, compounds featuring benzothiazole and sulfonamide moieties have been synthesized and evaluated for their cytotoxic activities, highlighting the importance of these structural elements in pharmacological research (Prashanth et al., 2014)[https://consensus.app/papers/synthesis-evaluation-novel-benzophenonethiazole-prashanth/2a85b1a61326525f83630e0b5ebbb7f9/?utm_source=chatgpt].

Antimicrobial Activity

Compounds incorporating the benzothiazole and sulfonamide groups have shown promising results in antimicrobial studies. Novel derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as broad-spectrum antimicrobial agents (Liaras et al., 2011)[https://consensus.app/papers/novel-liaras/bc2ceb4a9e5e5283810200ad6e8906d3/?utm_source=chatgpt]. This suggests that related compounds, such as "(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide," could also possess antimicrobial properties worth exploring.

Chemical Synthesis and Methodology

Synthetic Approaches and Stability

In the realm of chemical synthesis, research has focused on the development of stable and potent inhibitors targeting specific enzymes or biological pathways. For example, structural modifications of benzothiazole derivatives have been investigated to improve metabolic stability and in vitro potency, which is crucial for developing more effective therapeutic agents (Stec et al., 2011)[https://consensus.app/papers/structureactivity-relationships-phosphoinositide-stec/9bcf5ea8306959e286355d6f7d53130f/?utm_source=chatgpt]. These studies underscore the importance of structural optimization in enhancing the pharmacological profile of compounds.

properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4S2/c1-17(24(3,20)21)9-12(19)16-14-18(7-8-22-2)13-10(15)5-4-6-11(13)23-14/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKALGEXRZHEOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N=C1N(C2=C(C=CC=C2S1)F)CCOC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide

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